molecular formula C18H15N3O3 B6580036 N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide CAS No. 738620-76-3

N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide

Cat. No. B6580036
CAS RN: 738620-76-3
M. Wt: 321.3 g/mol
InChI Key: PNTVMHYTJLMLHQ-UHFFFAOYSA-N
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Description

N-(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide (N-ZAMBH) is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of benzohydrazide and is composed of an N-ZAMBH moiety and a 4-methylbenzohydrazide moiety. N-ZAMBH has been found to possess unique properties that make it an attractive option for a variety of scientific research applications.

Scientific Research Applications

N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide has been found to have a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide has been used in the study of enzyme reactions and in the study of biological processes.

Mechanism of Action

The mechanism of action of N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide is not yet fully understood. However, it is believed that N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide can act as a Lewis acid, meaning that it can accept electrons from other molecules. This ability to accept electrons makes N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide a useful reagent for a variety of synthetic reactions. Additionally, N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide has been found to be able to form complexes with metal ions, which can be used in the study of enzyme reactions and other biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide have not yet been studied in depth. However, it is believed that N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide may have some potential pharmacological applications due to its ability to form complexes with metal ions. Additionally, N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide has been found to have antioxidant properties, which could potentially be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide has several advantages for use in lab experiments. It is a relatively inexpensive reagent, it is easy to synthesize, and it has a wide range of potential applications. Additionally, N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide is stable in aqueous solution, making it well-suited for use in a variety of experiments. However, there are some limitations to the use of N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide in lab experiments. It is a relatively new compound, and its full range of applications is still not known. Additionally, the mechanism of action of N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide is not yet fully understood, making it difficult to predict the exact outcome of experiments using this compound.

Future Directions

There are a number of potential future directions for the study of N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide. These include further research into its mechanism of action, the development of new synthetic methods for its synthesis, and the study of its pharmacological and physiological effects. Additionally, further research into its potential applications in the synthesis of organic compounds, polymers, and metal complexes could prove to be beneficial. Finally, research into the potential use of N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide as an antioxidant could lead to new treatments for certain diseases.

Synthesis Methods

N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide can be synthesized through a two-step reaction. First, 4-methylbenzohydrazide is reacted with a base such as sodium hydroxide to form a 4-methylbenzohydrazide salt. This salt is then reacted with an amine such as ethylenediamine to form N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide. This reaction is typically carried out in aqueous solution at a temperature of around 100°C.

properties

IUPAC Name

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-6-8-12(9-7-11)17(22)21-20-16(19)14-10-13-4-2-3-5-15(13)24-18(14)23/h2-10H,1H3,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVMHYTJLMLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide

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